molecular formula C18H17ClN2OS B2608103 3-(3-chlorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1024193-60-9

3-(3-chlorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2608103
CAS RN: 1024193-60-9
M. Wt: 344.86
InChI Key: HRDLQYJWHKFHLY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione group, which is a bicyclic structure containing nitrogen, oxygen, and sulfur atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure and the attachment of the chlorophenyl group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the various functional groups. The presence of the nitrogen, oxygen, and sulfur atoms in the bicyclic structure would likely result in a variety of bonding patterns .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the bicyclic structure might be involved in a variety of reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the bicyclic structure could influence its shape and size .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing novel compounds related to the chemical structure of interest. For example, novel synthesis techniques have been explored to create compounds with similar complex structures, emphasizing the manipulation of certain functional groups to achieve desired chemical properties (Rajanarendar, Reddy, & Srinivas, 2008). These synthesis processes involve condensation reactions, reductions, and ring closures, highlighting the compound's utility in creating structurally diverse derivatives with potential applications in various fields of chemistry and pharmacology.

Antimicrobial and Antiradical Activities

Studies have also explored the antimicrobial and antiradical activities of compounds structurally similar to "3-(3-chlorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione". For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising results against a range of bacterial and fungal pathogens (JagadeeshPrasad, Holla, Kumari, Laxmana, & Chaluvaiah, 2015). Another study focused on the synthesis and antiradical activity of new derivatives, providing insights into their potential use as antiradical agents (Kulakov, Talipov, Shulgau, & Seilkhanov, 2014).

Potential Therapeutic Applications

Further research into compounds with similar chemical structures has highlighted their potential therapeutic applications, including antimicrobial and anti-proliferative activities. Some derivatives have shown broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria, along with promising anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Mechanism of Action

The molecular and cellular effects of a compound’s action can include changes in gene expression, enzyme activity, and cellular signaling pathways. These changes can lead to various physiological effects, depending on the specific targets and pathways involved .

Environmental factors, such as temperature, pH, and the presence of other substances, can influence a compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific conditions, and interactions with other substances can influence a compound’s activity .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas .

properties

IUPAC Name

10-(3-chlorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-11-16-14-8-3-4-9-15(14)22-18(11,2)21(17(23)20-16)13-7-5-6-12(19)10-13/h3-11,16H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDLQYJWHKFHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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